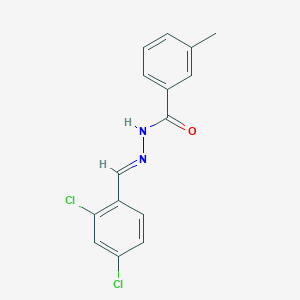

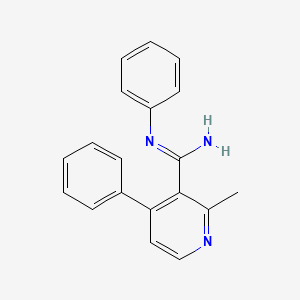

![molecular formula C19H20FN7O B5548373 N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)

N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidinyl pyrazole derivatives, including those similar to the compound , involves complex organic reactions aimed at attaching specific functional groups to the core structure to achieve desired biological activities. For example, Naito et al. (2005) synthesized a series of novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes showing potent cytotoxicity and antitumor activity against several tumor cell lines through in vitro and in vivo evaluations (Naito et al., 2005). Mekky et al. (2021) reported on a versatile precursor for microwave-assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), showcasing an efficient procedure for constructing complex piperazine-linked structures (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds provides insight into the potential binding mechanisms and interactions with biological targets. Özbey et al. (1998) determined the crystal and molecular structure of a similar compound, illustrating how the piperazine ring adopts a specific conformation and how this affects the overall molecular geometry, which is crucial for the compound's biological activity (Özbey et al., 1998).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are largely defined by their functional groups and molecular structure. The synthesis processes often involve steps like cyclization, amide formation, and substitutions that yield derivatives with varied biological activities. Eleev et al. (2015) described the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, highlighting the reaction conditions and chemical transformations specific to these compounds (Eleev et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are critical for their application in medicinal chemistry. These properties are determined by the compound's molecular structure and functional groups. Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate and provided a comprehensive analysis of its physical properties, including crystal structure and solubility (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for further modifications, are essential for understanding the compound's utility in research and potential therapeutic applications. Wang et al. (2018) synthesized a derivative aimed at PET imaging, demonstrating the compound's suitability for labeling and its stability, which is indicative of its chemical properties (Wang et al., 2018).

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has shown that derivatives similar to the specified compound have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. For instance, novel pyrimidinyl pyrazole derivatives have demonstrated potent antitumor activity against human carcinoma cells without causing undesirable effects in mice (Naito et al., 2005). These findings suggest the potential of such compounds in cancer treatment through the inhibition of tumor growth and proliferation.

Antimicrobial and Antitubercular Activities

Compounds bearing resemblance to N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide have shown promising antimicrobial and antitubercular activities. Synthesis and evaluation of new dithiocarbamate derivatives have demonstrated significant antibacterial activity, highlighting the compound's potential in combating microbial infections (Yurttaş et al., 2016). Additionally, derivatives have been synthesized and screened for antitubercular activities, with some showing potency greater than reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).

Biochemical Studies and Molecular Docking

Molecular docking studies have been conducted to understand the interaction of such compounds with biological receptors. For example, molecular probes based on a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have displayed high affinity and selectivity as antagonists for human A2A adenosine receptor (Kumar et al., 2011). These studies are crucial for drug development, offering insights into the compound's mechanism of action at the molecular level.

Antiviral Properties

Research into benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable antiavian influenza virus activity. This suggests the potential of such compounds in the development of antiviral drugs capable of combating viral infections, including influenza (Hebishy et al., 2020).

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN7O/c1-14-6-7-27(24-14)18-12-17(21-13-22-18)25-8-10-26(11-9-25)19(28)23-16-5-3-2-4-15(16)20/h2-7,12-13H,8-11H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKGABQNVXECRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5548302.png)

![N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5548305.png)

![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)

![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)

![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)

![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)

![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)

![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)